molecular formula C13H16N2O2 B14344156 Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- CAS No. 95204-52-7

Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)-

Cat. No.: B14344156
CAS No.: 95204-52-7
M. Wt: 232.28 g/mol
InChI Key: CXSUVQOSBPNFDM-UHFFFAOYSA-N
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Description

Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, is a benzamide derivative characterized by a pyrrolidine ring linked via a 2-oxoethyl group to the benzamide core. This structural motif confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications.

Properties

CAS No.

95204-52-7

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C13H16N2O2/c16-12(15-8-4-5-9-15)10-14-13(17)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,17)

InChI Key

CXSUVQOSBPNFDM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

A primary route involves activating the carboxylic acid group of 3-(trifluoromethyl)benzoic acid using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated intermediate reacts with 2-amino-1-(1-pyrrolidinyl)ethan-1-one in tetrahydrofuran (THF) under inert atmosphere. Triethylamine is often added to neutralize HCl byproducts.

Reaction Conditions :

  • Solvent: THF or dichloromethane
  • Temperature: 0–25°C
  • Yield: ~65–75%

Key Characterization :

  • 1H NMR (DMSO-d6): Signals at δ 8.11 (s, 1H, aromatic), 4.46–4.90 (m, 1H, pyrrolidinyl CH), and 3.62 (d, 2H, CH2).
  • IR : Stretching at 1670 cm⁻¹ (amide C=O) and 1321 cm⁻¹ (C-N).

Mixed Anhydride Method

An alternative employs isobutyl chloroformate to generate a mixed anhydride intermediate from 3-(trifluoromethyl)hippuric acid. This intermediate reacts with 1-pyrrolidinylethylamine in THF at -10°C, yielding the target compound after aqueous workup.

Optimized Protocol :

  • Dissolve 10.74 g (43.4 mmol) of 3-(trifluoromethyl)hippuric acid in 80 mL THF.
  • Add 6.58 g (65.1 mmol) N-methylmorpholine and cool to -10°C.
  • Slowly add 7.11 g (52.08 mmol) isobutyl chloroformate.
  • Introduce 8.03 g (45.57 mmol) 1-pyrrolidinylethylamine and stir for 1 h.
  • Quench with water, extract with ethyl acetate, and purify via recrystallization.

Yield : 69%.

Multi-Step Synthesis from Amino Acid Precursors

Formation of Hippuric Acid Derivatives

3-(Trifluoromethyl)hippuric acid is synthesized by reacting glycine with 3-(trifluoromethyl)benzoyl chloride in alkaline conditions. The product is then coupled with 1-pyrrolidinylethylamine using N-hydroxysuccinimide (NHS) esters.

Critical Parameters :

  • pH Control : Maintain pH 8–9 with NaHCO3 to prevent racemization.
  • Solvent : Acetonitrile or DMF for improved solubility.

Reductive Amination Approach

A two-step process involves:

  • Condensation of 3-(trifluoromethyl)benzaldehyde with 2-amino-1-(1-pyrrolidinyl)ethan-1-one in methanol.
  • Reduction of the imine intermediate using sodium cyanoborohydride (NaBH3CN) to form the secondary amine.

Advantages :

  • Avoids harsh acidic/basic conditions.
  • Yield : ~60% with >95% purity.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Methodology

Wang resin-bound 3-(trifluoromethyl)benzoic acid is activated with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). After coupling with 1-pyrrolidinylethylamine, the product is cleaved using trifluoroacetic acid (TFA).

Conditions :

  • Coupling time: 12–16 h
  • Cleavage: 95% TFA in DCM (2 h)
  • Purity : >90% by HPLC.

Industrial-Scale Production

Continuous Flow Reactor Systems

Optimized for scalability, this method uses:

  • Reactants : 3-(trifluoromethyl)benzoyl chloride and 1-pyrrolidinylethylamine.
  • Solvent : Supercritical CO2 to enhance mixing and reduce waste.

Key Metrics :

  • Throughput: 1.2 kg/h
  • Cost Efficiency : 30% reduction in solvent use compared to batch processes.

Comparative Analysis of Methods

Method Yield Purity Scalability
Carbodiimide-Mediated 65–75% >95% Moderate
Mixed Anhydride 69% 98% High
Reductive Amination 60% 92% Low
Solid-Phase Synthesis 70–80% 90% High
Continuous Flow 85% 99% Industrial

Challenges and Optimization Strategies

  • Racemization : Minimized by using low temperatures (-10°C) and non-polar solvents.
  • Byproduct Formation : Excess amine (1.2 eq.) ensures complete conversion of activated intermediates.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzamide or pyrrolidinyl moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: In the medical field, Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- is explored for its potential therapeutic properties. It may be studied for its effects on various biological pathways and its potential as a drug candidate.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Below is a comparative analysis of key analogs:

Compound Key Structural Features Biological Relevance Reference
Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- Benzamide core + pyrrolidine via oxoethyl linker Undisclosed, but pyrrolidine suggests CNS or metabolic targeting N/A
4-Chloro-N-[4-(2-oxo-2-(piperazinyl)ethyl)-2-thiazolyl]benzamide Chlorobenzamide + piperazine-thiazole substituents Likely enhanced receptor binding due to Cl and thiazole’s π-π interactions
N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs Benzylamino group replacing pyrrolidine Pancreatic β-cell modulation; benzyl group increases hydrophobicity
N-(2-oxo-2-(thiazolidin-3-ylamino)ethyl)benzamide Thiazolidinone ring instead of pyrrolidine Anticonvulsant activity; thiazolidinone’s electron-withdrawing effects enhance stability
N-({3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetyl) Benzamide Benzimidazole core + acetyl linkage Anti-inflammatory potential; planar benzimidazole enhances DNA/protein interaction
N-(1,1-dimethyl-2-oxo-2-phenylethyl)benzamide Bulky dimethylphenyl substituent Altered solubility and steric hindrance for selective binding

Pharmacological and Physicochemical Properties

Property Target Compound Thiazolidinone Analog Piperazine-Thiazole Analog
Molecular Weight ~250–300 g/mol* 274.28 g/mol 475.99 g/mol
LogP (Predicted) ~1.5–2.0* ~2.5 ~3.8
Key Functional Groups Pyrrolidine, amide Thiazolidinone, amide Piperazine, thiazole, chloro
Bioactivity Undisclosed Anticonvulsant Likely kinase or protease inhibition

Notes:

  • *Estimated based on structural analogs.
  • The pyrrolidine group in the target compound may enhance solubility compared to bulkier substituents in and . However, the oxoethyl linker could increase metabolic susceptibility relative to stable heterocycles like thiazole .

Biological Activity

Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, also known as N-[2-(2-oxo-1-pyrrolidinyl)phenyl]benzamide, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrrolidinone ring attached to a phenyl group and further connected to a benzamide moiety. This combination of functional groups imparts distinct chemical and biological properties that are being explored in various scientific fields.

The biological activity of Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Notably, it has been reported to exhibit dual inhibition against cholinesterases (AChE and BuChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's.

Biological Activities

  • Cholinesterase Inhibition:
    • The compound has shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, research indicates IC50 values of 1.57 μM for AChE and 2.85 μM for BuChE, highlighting its potential as a therapeutic agent in managing cholinergic dysfunctions .
  • Antimicrobial Activity:
    • Studies have suggested that benzamide derivatives possess antimicrobial properties. For example, derivatives have demonstrated efficacy against various bacterial strains, making them candidates for further development in antimicrobial therapies.
  • Anticancer Properties:
    • Preliminary investigations indicate that Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- may exhibit anticancer activity. The compound's ability to induce apoptosis in cancer cell lines has been noted, warranting further exploration into its potential as an anticancer agent .
  • Neuroprotective Effects:
    • Given its cholinesterase inhibitory activity, the compound may also provide neuroprotective benefits. Research is ongoing to determine its efficacy in preventing neurodegeneration associated with diseases like Alzheimer's .

Research Findings and Case Studies

StudyFindings
Kilic et al. (2023)Identified dual cholinesterase inhibition with IC50 values of 1.47 μM (AChE) and 11.40 μM (BuChE) for similar compounds .
Gao et al. (2023)Reported potent AChE inhibitory activity (IC50: 2.49 μM), suggesting structural similarities with Benzamide derivatives .
MDPI Study (2021)Explored toxicity profiles in zebrafish embryos, indicating low toxicity levels for certain benzamide derivatives while maintaining biological activity .

Q & A

Basic: What are the standard synthetic protocols for synthesizing N-(2-oxo-2-(1-pyrrolidinyl)ethyl)benzamide derivatives?

Answer: A common method involves refluxing precursors (e.g., substituted phenylacetic acid and benzamide) in methanol or ethanol under controlled conditions for 4–6 hours, monitored by TLC for reaction completion. Post-reaction, the product is cooled, filtered, and recrystallized from methanol to enhance purity . For derivatives with heterocyclic moieties (e.g., benzimidazole), coupling agents like pyridine or DMAP in dichloromethane are employed to facilitate amide bond formation .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Answer: Optimization strategies include:

  • Catalyst screening : Palladium-based catalysts or piperidine in ethanol enhance coupling efficiency .
  • Temperature control : Maintaining 0–5°C during nitrile group incorporation prevents side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol aids recrystallization .
  • Reaction time : Extended reflux (up to 18 hours) ensures complete conversion, validated by HPLC or NMR .

Basic: Which spectroscopic techniques are critical for characterizing N-(2-oxo-2-(1-pyrrolidinyl)ethyl)benzamide?

Answer: Key methods include:

  • ¹H/¹³C NMR : To confirm amide bond formation and pyrrolidinyl moiety integration (e.g., carbonyl peaks at ~170 ppm in ¹³C NMR) .
  • FT-IR : Amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) verify structural integrity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced: How should researchers resolve spectral inconsistencies (e.g., unexpected peaks in NMR) during characterization?

Answer: Contradictions may arise from:

  • Tautomerism : Dynamic NMR or variable-temperature studies differentiate tautomeric forms in benzimidazole-containing derivatives .
  • Impurity profiling : Use preparative HPLC to isolate minor components, followed by 2D NMR (COSY, HSQC) for structural elucidation .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Answer: Common assays include:

  • Anti-inflammatory testing : Inhibition of COX-1/COX-2 enzymes, measured via ELISA or fluorometric assays .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Fluorescence polarization assays for kinases or proteases linked to therapeutic targets .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer: SAR strategies include:

  • Heterocyclic substitutions : Introducing thiazole or isoxazole rings (e.g., 2-methyl-4-thiazolyl) improves binding to viral proteases .
  • Side-chain modifications : Adding trifluoromethyl groups enhances metabolic stability and target affinity .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions with biological targets like GlyT1 transporters .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer: Key precautions:

  • PPE : Gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Keep in sealed containers at 2–8°C, away from oxidizers .

Advanced: How can thermal decomposition products of this compound be analyzed under stress conditions?

Answer: Employ:

  • Thermogravimetric analysis (TGA) : Monitors mass loss and identifies degradation steps (e.g., pyrrolidinyl ring breakdown above 200°C) .
  • GC-MS : Captures volatile decomposition byproducts (e.g., nitriles or amides) generated during pyrolysis .
  • FT-IR coupled with DSC : Correlates thermal events (e.g., exothermic peaks) with structural changes .

Basic: Which analytical methods are used to assess purity and stability of the compound?

Answer: Routine methods include:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities .
  • Karl Fischer titration : Determines residual water content (<0.5% w/w) .
  • Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks evaluates degradation under ICH guidelines .

Advanced: How should researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

Answer: Potential resolutions:

  • Assay standardization : Validate protocols using positive controls (e.g., dexamethasone for anti-inflammatory assays) .
  • Cell line variability : Compare results across multiple cell lines (e.g., primary vs. immortalized) .
  • Salt forms : Bioactivity differences may arise from counterions (e.g., succinate vs. napadisylate salts altering solubility) .

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